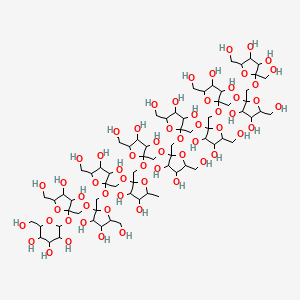
Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is a complex polysaccharide. It consists of multiple fructose units linked together with a glucose unit at the end. This compound is part of the larger family of polysaccharides, which are essential in various biological processes and have numerous applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polysaccharide involves the enzymatic polymerization of fructose units. The process typically uses fructosyltransferase enzymes, which catalyze the transfer of fructose units from donor molecules to acceptor molecules, forming the β-2,1 linkages. The reaction conditions often include a controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of this polysaccharide can be achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the necessary enzymes for polymerization. The fermentation process is carried out in bioreactors under controlled conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
This polysaccharide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the fructose units can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or methyl iodide are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Acetylated or methylated polysaccharides.
科学的研究の応用
This polysaccharide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.
Biology: Investigated for its role in cell wall structure and function in plants.
Medicine: Explored for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a thickening agent in food products.
作用機序
The mechanism by which this polysaccharide exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The β-2,1 linkages are recognized by certain enzymes that can break down the polysaccharide into its constituent sugars. These sugars can then be utilized by cells for energy or as building blocks for other molecules.
類似化合物との比較
Similar Compounds
Inulin: Another polysaccharide composed of fructose units with β-2,1 linkages.
Levan: A polysaccharide with β-2,6 linkages between fructose units.
Dextran: A polysaccharide composed of glucose units with α-1,6 linkages.
Uniqueness
The unique feature of “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is the presence of multiple β-2,1 linked fructose units and a 6-deoxy-fructose unit, which may impart distinct biological and chemical properties compared to other polysaccharides.
特性
分子式 |
C72H122O60 |
|---|---|
分子量 |
1947.7 g/mol |
IUPAC名 |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C72H122O60/c1-24-36(85)50(99)63(121-24,111-16-65(53(102)40(89)28(5-76)124-65)118-22-71(59(108)46(95)34(11-82)130-71)119-23-72(60(109)47(96)35(12-83)131-72)132-61-49(98)48(97)37(86)25(2-73)120-61)14-112-66(54(103)41(90)29(6-77)125-66)17-114-68(56(105)43(92)31(8-79)127-68)19-116-70(58(107)45(94)33(10-81)129-70)21-117-69(57(106)44(93)32(9-80)128-69)20-115-67(55(104)42(91)30(7-78)126-67)18-113-64(52(101)39(88)27(4-75)123-64)15-110-62(13-84)51(100)38(87)26(3-74)122-62/h24-61,73-109H,2-23H2,1H3 |
InChIキー |
QEAMWFMADGGAET-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(O1)(COC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)OCC9(C(C(C(O9)CO)O)O)OCC1(C(C(C(O1)CO)O)O)OCC1(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


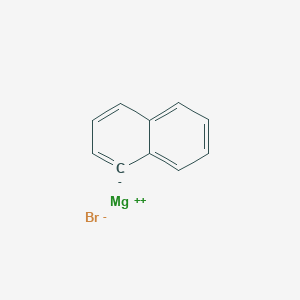
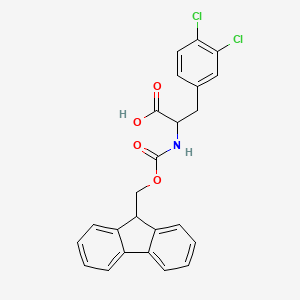
![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13395983.png)
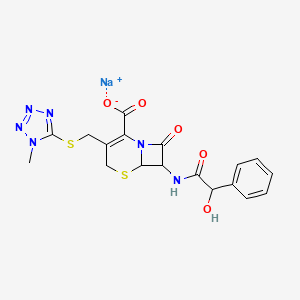
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
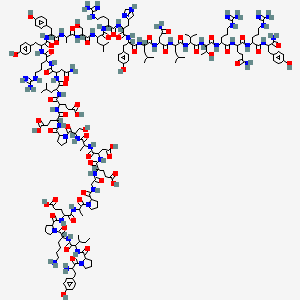

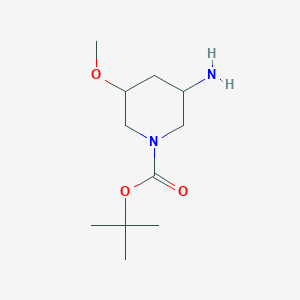
![Methyl 5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13396026.png)
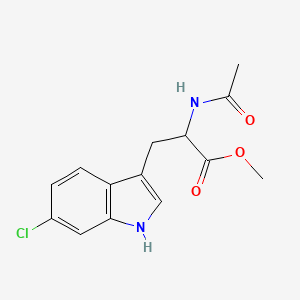
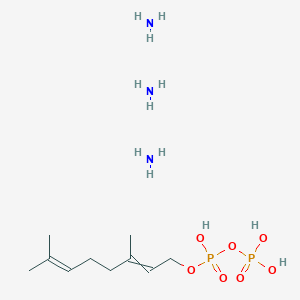
![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)
![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)

